2,6-Dimethyl-3-nitrobenzoic acid
Overview
Description
2,6-Dimethyl-3-nitrobenzoic acid is a chemical compound with the CAS Number: 6307-70-6 . It has a molecular weight of 195.17 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2,6-Dimethyl-3-nitrobenzoic acid is 1S/C9H9NO4/c1-5-3-4-7 (10 (13)14)6 (2)8 (5)9 (11)12/h3-4H,1-2H3, (H,11,12) . This indicates that the compound contains 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
2,6-Dimethyl-3-nitrobenzoic acid has a melting point of 116-118°C . It is a powder at room temperature .Scientific Research Applications
Liquid Chromatography Enhancements : Methylated cyclodextrins, including derivatives of 2,6-dimethyl-3-nitrobenzoic acid, have been used as mobile phase additives in liquid chromatography. These additives have improved the separation and retention of solutes in chromatographic analysis (Tanaka, Miki, & Shono, 1985).
Sulfhydryl Group Determination : A water-soluble aromatic disulfide derived from nitrobenzoic acid has been synthesized for the determination of sulfhydryl groups in biological materials (Ellman, 1959).
Charge-Transfer Complexation : Research has shown the selective complexation of m-nitrobenzoic acid with aromatic hydrocarbons, which includes the study of 2,6-dimethyl derivatives. This complexation is important in understanding molecular recognition and supramolecular chemistry (Suzuki et al., 1999).
Synthesis of Organic Compounds : 2-Bromo-3-nitrobenzoic acid, closely related to 2,6-dimethyl-3-nitrobenzoic acid, has been used in the synthesis of various organic compounds, including 2-methylindole-4-carboxylic acid and derivatives of 3-phenylisoquinolin-1(2H)-one (Ames & Ribeiro, 1976).
Synthesis of Tryptophan Precursor : 2,6-Dimethyl-3-nitrobenzoic acid derivatives have been explored for the synthesis of a potent tryptophan precursor, which is significant in the field of biochemistry (Tanaka, Yasuo, & Torii, 1989).
Molecular Adducts with Herbicides : Studies have been conducted on the molecular adducts of nitrobenzoic acid with herbicides, examining their crystal structures and hydrogen bonding patterns (Lynch et al., 1994).
Antibacterial Activity of Derivatives : Derivatives of nitrobenzoic acid, including those similar to 2,6-dimethyl-3-nitrobenzoic acid, have been synthesized and shown to exhibit significant antibacterial activity, indicating potential applications in pharmaceuticals (Aziz‐ur‐Rehman et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2,6-dimethyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-4-7(10(13)14)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGALNMBJIGJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286221 | |
Record name | 2,6-dimethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3-nitrobenzoic acid | |
CAS RN |
6307-70-6 | |
Record name | NSC44273 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dimethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethyl-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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